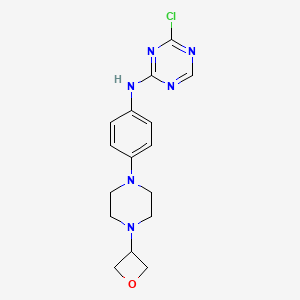

4-chloro-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-1,3,5-triazin-2-amine

Description

4-Chloro-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative featuring a piperazine ring substituted with an oxetan-3-yl group and a 4-chlorophenyl moiety. This compound is of interest in medicinal chemistry due to the modularity of the triazine core, which allows for diverse functionalization. The oxetane group enhances solubility and metabolic stability compared to bulkier substituents, while the piperazine linker contributes to conformational flexibility for receptor interactions .

Properties

Molecular Formula |

C16H19ClN6O |

|---|---|

Molecular Weight |

346.81 g/mol |

IUPAC Name |

4-chloro-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C16H19ClN6O/c17-15-18-11-19-16(21-15)20-12-1-3-13(4-2-12)22-5-7-23(8-6-22)14-9-24-10-14/h1-4,11,14H,5-10H2,(H,18,19,20,21) |

InChI Key |

MMDFUEQXWAYQKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=NC=N4)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-1,3,5-triazin-2-amine generally involves three key components:

- The 1,3,5-triazine core functionalized with a chlorine atom at position 4.

- The 4-aminophenyl substituent attached to the triazine nitrogen.

- The 4-(oxetan-3-yl)piperazine moiety linked to the phenyl ring.

The preparation typically proceeds via nucleophilic aromatic substitution (SNAr) reactions on the triazine ring and subsequent coupling of the piperazine derivative.

Preparation of 4-chloro-1,3,5-triazine Derivatives

The 1,3,5-triazine core substituted with chlorine is commercially available or can be synthesized by chlorination of cyanuric chloride. The chlorine atom at the 4-position is reactive toward nucleophilic substitution by amines.

Synthesis of 4-(4-(oxetan-3-yl)piperazin-1-yl)aniline Intermediate

The key intermediate, 4-(4-(oxetan-3-yl)piperazin-1-yl)aniline , is prepared by nucleophilic substitution of 4-fluoroaniline derivatives with 1-(oxetan-3-yl)piperazine .

1-(Oxetan-3-yl)piperazine is synthesized by alkylation of piperazine with oxetan-3-yl derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as N-methyl-2-pyrrolidone or N,N-dimethylformamide at elevated temperatures (~100°C) under inert atmosphere.

The coupling of 1-(oxetan-3-yl)piperazine with halogenated anilines (e.g., 1-fluoro-2-methoxy-4-nitrobenzene) proceeds via nucleophilic aromatic substitution, facilitated by potassium carbonate as base, yielding the substituted piperazine-aniline intermediate.

Final Coupling to Form the Target Compound

The final step involves the reaction of the 4-chloro-1,3,5-triazine derivative with the prepared 4-(4-(oxetan-3-yl)piperazin-1-yl)aniline .

The nucleophilic amine group of the aniline attacks the electrophilic chlorine-substituted triazine, displacing the chlorine and forming the N-substituted triazine amine bond.

This reaction is typically carried out in an aprotic solvent such as dichloromethane or N,N-dimethylformamide, often in the presence of a base like diisopropylethylamine to scavenge the released HCl.

Reaction times vary but can be as short as 10 minutes to a few hours at room temperature or slightly elevated temperatures.

Data Table: Representative Reaction Conditions and Yields

Additional Notes and Considerations

Purity and Characterization: The products are characterized by NMR (proton and carbon), mass spectrometry (ESI-MS), and chromatographic purity assessments. For example, 1-(oxetan-3-yl)piperazine derivatives show characteristic NMR signals in the 4.1–5.3 ppm range for oxetane protons.

Safety and Handling: Chlorinated triazine derivatives and piperazine compounds require careful handling due to their reactivity and potential toxicity. Reactions are typically conducted under inert atmosphere to avoid moisture interference.

Scalability: The described methods are amenable to scale-up, given the high yields and straightforward purification steps.

Alternative Routes: While the main route involves nucleophilic aromatic substitution on chlorotriazines, alternative synthetic approaches may include palladium-catalyzed amination or other cross-coupling methods, though these are less common for this compound class.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amines.

Substitution: The chloro group on the triazine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.

Major Products

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced derivatives of the triazine ring.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.

Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent and in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazin-2-Amines with Piperazine/Piperidine Substitutions

Compound A : 6-(4-Chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine

- Structure : Replaces oxetan-3-yl piperazine with a 4-methylpiperidine group.

- Activity : Exhibits antileukemic activity (IC₅₀: 1.2–8.7 µM) in HL-60 and K562 cell lines .

Compound B : 4-((4-(2-Fluorophenyl)Piperazin-1-yl)Methyl)-6-Imino-N-(Naphthalen-2-yl)-1,3,5-Triazin-2-Amine (FPMINT)

- Structure : Contains a fluorophenyl-piperazine and naphthyl group.

- Activity : Potent inhibitor of human equilibrative nucleoside transporters (hENT1/2, IC₅₀: 0.3–1.8 µM) .

- Key Difference : The fluorophenyl group enhances π-π stacking with aromatic residues in hENT, while the oxetane in the target compound may improve metabolic stability .

Compound C : 4-Chloro-N-Methyl-6-(Morpholin-4-yl)-N-Phenyl-1,3,5-Triazin-2-Amine

Triazin-2-Amines with Aromatic/Non-Polar Substituents

Compound D : 4-Chloro-N,6-Diphenyl-1,3,5-Triazin-2-Amine

- Structure : Lacks piperazine; features diphenyl groups.

- Applications : Intermediate in agrochemicals and pharmaceuticals; lower polarity (logP: 3.8) .

- Key Difference : Absence of piperazine reduces conformational flexibility, limiting interactions with polar targets .

Compound E : 4-Chloro-N-[4-[4-(Tetrahydro-2H-Pyran-4-yl)Piperazin-1-yl]Phenyl]-1,3,5-Triazin-2-Amine

Comparative Data Table

*Calculated based on molecular formula.

Biological Activity

The compound 4-chloro-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-1,3,5-triazin-2-amine is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down as follows:

- Triazine core : A central triazine ring which is known for its diverse biological activities.

- Piperazine moiety : A piperazine ring that often contributes to pharmacological properties.

- Chloro and oxetan groups : Substituents that may enhance biological activity or selectivity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor activity. For instance, derivatives with piperazine and triazine components have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative effects of related compounds on the MDA-MB-231 breast cancer cell line demonstrated IC50 values ranging from 0.33 μM to 1.08 μM for structurally similar molecules. This suggests that the presence of the triazine and piperazine moieties may contribute to enhanced cytotoxicity against cancer cells .

| Compound | IC50 (μM) |

|---|---|

| Compound A | 0.62 |

| Compound B | 0.75 |

| Compound C | 1.08 |

Antimicrobial Activity

The antimicrobial potential of compounds containing triazine rings has been documented extensively. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.

Case Study: Fungicidal Properties

Research has shown that similar triazine-based compounds exhibit fungicidal activity against various fungal species, including Bacillus subtilis. The effectiveness of these compounds can be attributed to their ability to inhibit key enzymes involved in fungal metabolism .

The biological activity of This compound is likely mediated through several mechanisms:

- Inhibition of Cell Proliferation : Compounds with triazine structures often inhibit cell cycle progression in cancer cells, leading to increased apoptosis.

- Antioxidant Activity : Similar compounds have been shown to exhibit antioxidant properties, which may protect normal cells from oxidative stress while targeting cancer cells .

- Enzyme Inhibition : The presence of specific functional groups can enhance the ability of the compound to inhibit enzymes critical for microbial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.